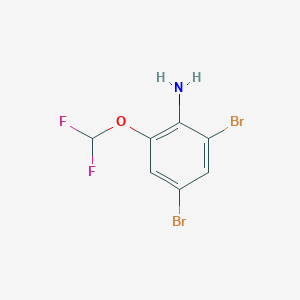

2,4-Dibromo-6-(difluoromethoxy)aniline

Description

Significance of Aniline (B41778) Scaffolds in Molecular Design

The aniline scaffold, a benzene (B151609) ring bearing an amino group, is one of the most fundamental and versatile building blocks in modern chemistry. researchgate.net Its derivatives are pivotal in the industrial production of a wide array of chemicals, including dyes, polymers, and rubber. researchgate.net In the realms of medicinal chemistry and drug discovery, the aniline framework is a common feature in numerous pharmaceutical molecules. acs.org The ability to modify the aniline ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. acs.orgnih.gov The development of novel synthetic methods to create functionalized anilines remains an active area of research, highlighting the scaffold's enduring importance in the synthesis of complex and biologically active compounds. researchgate.netorganic-chemistry.orgacs.org

The Role of Halogenation and Fluorinated Ethers in Modulating Chemical Properties and Reactivity

Halogenation, the introduction of halogen atoms like bromine, chlorine, or fluorine into a molecule, is a powerful strategy in organic synthesis. numberanalytics.combyjus.com It can significantly alter a compound's physical and chemical properties. youtube.com The carbon-halogen bond can serve as a reactive handle, enabling further functionalization through reactions such as cross-coupling, which are essential for constructing more complex molecular architectures. sigmaaldrich.comresearchgate.net Halogenated anilines are crucial intermediates in the production of fine chemicals, including pharmaceuticals and agrochemicals. byjus.comresearchgate.netmt.com

The incorporation of fluorine, in particular, is a widely used tactic in medicinal chemistry to enhance a drug candidate's properties. acs.orgnih.gov Fluorinated ether groups, such as the difluoromethoxy group (-OCHF2), can improve metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa. nih.govtandfonline.comnumberanalytics.com The difluoromethoxy group is often used as a bioisostere for other functionalities, helping to improve a molecule's pharmacokinetic profile without drastically changing its size. tandfonline.comwikipedia.org The combination of halogen atoms and fluorinated ethers on an aniline scaffold thus offers a sophisticated method for creating highly specialized molecules with tailored characteristics. numberanalytics.comwikipedia.org

Overview of 2,4-Dibromo-6-(difluoromethoxy)aniline as a Specialized Building Block

This compound is a polysubstituted aniline derivative that exemplifies the principles of property modulation through strategic functionalization. chemicalbook.comscbt.com This compound incorporates two bromine atoms and a difluoromethoxy group on the aniline core, making it a valuable intermediate for organic synthesis. The bromine atoms at the ortho- and para-positions relative to the amino group provide reactive sites for subsequent chemical transformations. The difluoromethoxy group at the other ortho-position significantly influences the molecule's electronic nature and steric profile.

While detailed research findings on this specific isomer are not as prevalent as for its close relatives like 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295), its structure suggests clear utility as a building block. chemicalbook.com Its chemical properties are cataloged by various suppliers, providing a basis for its application in synthetic chemistry. chemicalbook.comscbt.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 88149-44-4 | chemicalbook.com |

| Molecular Formula | C₇H₅Br₂F₂NO | scbt.com |

| Molecular Weight | 316.93 g/mol | scbt.com |

Scope and Objectives of Research on this compound

The primary research objective for a compound like this compound is its utilization as a specialized synthon for the creation of novel, high-value molecules. The strategic placement of its functional groups dictates its potential applications. Research efforts would likely focus on the following areas:

Agrochemical Synthesis: Similar halogenated and alkoxy-substituted anilines are key precursors for potent fungicides and insecticides. chemicalbook.comgoogle.com Research would involve using this compound to synthesize new pesticide candidates, leveraging the known bioactivity of halogenated compounds. chemicalbook.com

Pharmaceutical Development: The compound serves as a scaffold for medicinal chemistry programs. The bromine atoms can be replaced or modified via cross-coupling reactions to introduce diverse substituents, allowing for the rapid generation of a library of compounds for biological screening. The difluoromethoxy group is intended to confer favorable drug-like properties, such as enhanced metabolic stability and membrane permeability. acs.orgnih.govtandfonline.com

Materials Science: Polyanilines and their derivatives are investigated for their conductive properties and other applications. While less common, highly functionalized anilines could be explored as monomers for creating specialized polymers with unique thermal or electronic characteristics.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F2NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNZDWKGKADMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427557 | |

| Record name | 2,4-dibromo-6-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88149-44-4 | |

| Record name | 2,4-dibromo-6-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dibromo 6 Difluoromethoxy Aniline

Strategies for Introducing Difluoromethoxy Moieties into Aromatic Systems

The incorporation of a difluoromethoxy (-OCHF2) group into an aromatic ring is a key step in the synthesis of the target molecule. This functional group can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.

Precursor Synthesis and Functionalization Approaches

A common strategy for introducing a difluoromethoxy group onto an aromatic ring involves the difluoromethylation of a precursor phenol (B47542). In the context of synthesizing 2,4-dibromo-6-(difluoromethoxy)aniline, a plausible precursor would be 2-amino-3-bromophenol (B111245) or a protected version thereof. The synthesis of the aniline (B41778) precursor, such as 2-(difluoromethoxy)aniline, is a critical step. sigmaaldrich.comgoogle.com One approach involves the reduction of a nitroaromatic precursor, such as 3-difluoromethoxy-2-nitrotoluene, to the corresponding aniline. beilstein-journals.org

The introduction of the difluoromethoxy group itself can be achieved through various methods. A widely used method is the reaction of a phenol with a difluorocarbene source. Reagents such as chlorodifluoromethane (B1668795) (Freon 22) have historically been used, though their ozone-depleting properties have led to the development of alternatives.

Another approach involves the use of diethyl (bromodifluoromethyl)phosphonate or similar reagents in the presence of a base to generate the difluoromethoxy group from a corresponding phenol. The reaction of a phenol with difluoromethyl halides or sulfonate esters can also be employed.

Development of Novel Fluorination Reagents and Techniques

Recent advances in fluorine chemistry have led to the development of new reagents and methods for difluoromethoxylation that offer milder reaction conditions and broader substrate scopes. These modern techniques often provide improved yields and selectivities.

Visible-light-induced photocatalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds. youtube.com For instance, the difluoroalkylation of aniline derivatives can be achieved using an organic photocatalyst like Eosin Y under mild conditions. nih.gov This method often utilizes a fluoroalkyl halide as the radical source. Another innovative approach involves the formation of an electron donor-acceptor (EDA) complex between anilines and a difluoroalkylating agent, such as ethyl difluoroiodoacetate, which can be activated by visible light to promote the desired transformation. nih.gov

Selective Bromination of Substituted Anilines

The regioselective introduction of two bromine atoms onto the aniline ring at the 2- and 4-positions, in the presence of a 6-(difluoromethoxy) substituent, presents a significant synthetic challenge. The directing effects of both the amino group (a strong ortho-, para-director) and the difluoromethoxy group (an ortho-, para-director) must be carefully considered. organicchemistrytutor.comyoutube.comcognitoedu.orglibretexts.orgpressbooks.pub

Regioselective Direct Bromination Methods

Direct bromination of anilines often leads to a mixture of products, including polybrominated species, due to the strong activating nature of the amino group. youtube.com To achieve regioselectivity, the reactivity of the aniline can be modulated. One common technique is the protection of the amino group as an acetanilide (B955). The acetyl group attenuates the activating effect of the nitrogen, allowing for more controlled bromination. Subsequent deprotection of the acetyl group yields the brominated aniline.

The choice of brominating agent and reaction conditions also plays a crucial role in controlling regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds. The solvent can have a marked effect on the regiochemical outcome of bromination with NBS. For instance, the bromination of meta-substituted anilines can be tuned to favor different isomers by changing the polarity of the reaction medium. lookchem.com

Catalytic Bromination Procedures (e.g., metal bromide/hydrogen peroxide systems)

Catalytic methods for bromination are attractive due to their potential for high selectivity and improved environmental profile. A notable example is the use of a metal bromide, such as sodium or potassium bromide, in combination with an oxidizing agent like hydrogen peroxide. nih.gov This system generates the active brominating species in situ. A patent for the synthesis of the related compound, 2,6-dibromo-4-trifluoromethoxyaniline, describes a process using sodium bromide and hydrogen peroxide catalyzed by ammonium (B1175870) molybdate (B1676688). cognitoedu.org This method avoids the use of elemental bromine, which is hazardous and corrosive.

Copper halides, such as CuBr2, have also been employed for the regioselective bromination of anilines, often with high yields for the para-substituted product. beilstein-journals.org The use of ionic liquids as solvents in these copper-catalyzed brominations can further enhance the reaction's efficiency and selectivity under mild conditions. beilstein-journals.org

Atom-Economical and Environmentally Benign Synthetic Routes

The principles of green chemistry encourage the development of synthetic routes that are both efficient and environmentally friendly. Atom economy is a key concept that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

Catalytic processes, such as the metal bromide/hydrogen peroxide system, are inherently more atom-economical than stoichiometric brominations that use reagents like NBS, where a significant portion of the reagent's mass is not incorporated into the product. pressbooks.pub The in-situ generation of the brominating agent from a bromide salt and an oxidant like hydrogen peroxide, which produces water as the only byproduct, is a prime example of an atom-economical and green approach. nih.gov

Furthermore, conducting reactions in environmentally benign solvents, such as water, or under solvent-free conditions can significantly reduce the environmental impact of a synthesis. The use of recyclable catalysts also contributes to the sustainability of the process. The development of such methods for the synthesis of this compound is a key area of modern synthetic chemistry. nih.gov

Multi-Step Synthetic Sequences to this compound

The construction of this compound necessitates a synthetic strategy that can precisely install the four different substituents onto the benzene (B151609) ring. A logical and plausible pathway commences from a commercially available, pre-functionalized starting material, which simplifies the challenge of achieving the correct regiochemistry. A feasible multi-step sequence begins with 2,4-Dibromo-6-nitrophenol.

This proposed route involves two primary transformations:

Etherification: Introduction of the difluoromethoxy group onto the phenolic oxygen.

Reduction: Conversion of the nitro group to the target aniline.

This sequence is advantageous as it leverages a starting material where the challenging dibromo-substitution pattern is already established.

The core of the synthesis is a strategic combination of etherification followed by reduction. The "halogenation" aspect is addressed by selecting a starting material that has been previously halogenated.

Step 1: O-Difluoromethylation of 2,4-Dibromo-6-nitrophenol

The critical etherification step involves the conversion of the hydroxyl group of 2,4-Dibromo-6-nitrophenol to a difluoromethoxy ether. Modern synthetic methods offer effective solutions for this transformation, moving away from historically used, hazardous reagents like chlorodifluoromethane gas, which is an ozone-depleting substance orgsyn.orgacs.org.

A highly effective and contemporary method utilizes sodium chlorodifluoroacetate (SCDA) as a difluorocarbene precursor orgsyn.orgorgsyn.org. The reaction proceeds via the thermal decarboxylation of SCDA to generate an electrophilic difluorocarbene intermediate. This intermediate is then trapped by the nucleophilic phenolate, formed by treating the starting phenol with a base, to yield the desired 1,3-Dibromo-5-(difluoromethoxy)-2-nitrobenzene orgsyn.org.

Step 2: Reduction of the Nitro Group

The final step in the sequence is the reduction of the nitro group on the aromatic ring to an amine. This is a fundamental and well-established transformation in organic synthesis. Several reliable methods can be employed, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in a solvent like ethanol (B145695) or ethyl acetate.

Metal-Acid Systems: Classic reduction methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

Catalytic Transfer Hydrogenation: Utilizing a hydrogen donor like ammonium formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.

Nanoparticle Catalysis: Advanced methods employ gold or silver nanoparticles with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to facilitate the reduction of dinitrophenols researchgate.net.

This reduction step converts 1,3-Dibromo-5-(difluoromethoxy)-2-nitrobenzene into the final product, this compound.

The success of a multi-step synthesis hinges on the optimization of each individual step to maximize yield and purity. Based on analogous procedures, optimized conditions can be proposed for this synthetic sequence.

| Step | Reaction | Reagents & Catalysts | Solvent | Temperature | Key Findings & Notes |

| 1 | O-Difluoromethylation | Reagent: Sodium Chlorodifluoroacetate (SCDA) Base: Potassium Carbonate (K₂CO₃) or similar inorganic base | N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) | 90-100 °C | SCDA is a stable, solid reagent that offers a safer and more scalable alternative to gaseous chlorodifluoromethane orgsyn.orgorgsyn.org. The reaction is driven by the thermal decarboxylation of SCDA to form difluorocarbene in situ orgsyn.org. |

| 2 | Nitro Group Reduction | Method A: Catalytic Hydrogenation Reagent: H₂ gas Catalyst: 5-10% Pd/C Method B: Metal/Acid Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Method A: Ethanol, Methanol, or Ethyl Acetate Method B: Ethanol or Ethyl Acetate | Method A: Room Temperature to 50 °C Method B: Reflux (approx. 78 °C for Ethanol) | Catalytic hydrogenation is often cleaner, with water being the only by-product. The SnCl₂ method is robust and effective for nitro groups on electron-deficient rings but requires aqueous workup to remove tin salts. |

This interactive data table summarizes the proposed optimized conditions for the synthesis.

Comparative Analysis of Synthetic Routes

While other theoretical routes to this compound could be envisioned (e.g., sequential bromination of a pre-formed difluoromethoxy aniline), the proposed route starting from 2,4-Dibromo-6-nitrophenol offers significant advantages in controlling the regiochemistry and ensuring a higher probability of success.

Difluoromethylation: Procedures for the O-difluoromethylation of phenols using modern reagents like sodium chlorodifluoroacetate or chlorodifluoromethyl phenyl sulfone are reported to provide good to excellent yields, often in the range of 80-95% orgsyn.orgcas.cn.

Nitro Reduction: The reduction of aromatic nitro groups is one of the most efficient reactions in organic synthesis, with yields frequently exceeding 90-95% under optimized conditions using either catalytic hydrogenation or chemical reductants.

| Route Comparison | Proposed Route (from 2,4-Dibromo-6-nitrophenol) | Hypothetical Route (from 2-(difluoromethoxy)aniline) |

| Starting Material | 2,4-Dibromo-6-nitrophenol | 2-(difluoromethoxy)aniline |

| Key Steps | 1. O-Difluoromethylation 2. Nitro Reduction | 1. Dibromination |

| Regioselectivity | High: The substitution pattern is pre-defined by the starting material. | Low: Bromination would be directed by both -NH₂ and -OCHF₂ groups, likely leading to a mixture of isomers (e.g., 4,6-dibromo product) and making isolation of the desired 2,4-dibromo isomer difficult. |

| Plausible Overall Yield | High (potentially >80%) | Low to Moderate (due to purification losses from isomeric mixtures) |

This interactive data table compares the proposed synthetic route with a hypothetical alternative, highlighting efficiency and selectivity.

Modern synthetic chemistry places a strong emphasis on sustainability and adherence to the principles of green chemistry. The proposed synthesis of this compound can incorporate several green chemistry considerations.

Atom Economy and Reagent Choice: The use of sodium chlorodifluoroacetate for difluoromethylation is a significant improvement over chlorodifluoromethane (a regulated, ozone-depleting gas), aligning with the principle of using safer chemicals and feedstocks orgsyn.orgorgsyn.org. Furthermore, the synthesis of the brominated precursors themselves can be made greener. Methods using sodium bromide with hydrogen peroxide as an in-situ source of bromine are more atom-economical and avoid the handling of highly corrosive and hazardous elemental bromine google.comgoogle.com. These oxidative bromination methods often use water as a solvent and can achieve yields of 95-99% with high purity google.com.

Safer Solvents and Conditions: Catalytic hydrogenation for the nitro reduction step is a very green reaction, as it typically uses benign solvents like ethanol and produces only water as a byproduct. This avoids the use of stoichiometric metallic reducing agents and large volumes of acid, which generate significant waste.

Waste Reduction: Green bromination techniques, such as those using a sodium bromide/hydrogen peroxide system, allow for the recycling of the aqueous filtrate, minimizing waste streams google.com. The high efficiency and selectivity of the proposed steps also reduce the formation of byproducts, simplifying purification and reducing solvent waste from chromatography.

By selecting modern reagents and processes, the synthesis can be designed to be not only efficient but also significantly more environmentally benign than traditional methods.

Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Difluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. chemistrytalk.org The reactivity of the aniline ring in 2,4-Dibromo-6-(difluoromethoxy)aniline towards electrophiles is a complex balance of the activating and deactivating nature of its substituents.

The aniline core is inherently activated towards electrophilic attack due to the strong electron-donating nature of the amino group. byjus.com The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic. wikipedia.org This strong activation, however, is significantly modulated by the presence of the two bromine atoms and the difluoromethoxy group.

Amino Group (-NH₂): This is a powerful activating group and is ortho-, para-directing. allen.in Its electron-donating resonance effect (+M) greatly enhances the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to it. byjus.com

Bromo Substituents (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect (-I), which pulls electron density from the ring. wikipedia.org However, they are ortho-, para-directing because their lone pairs can participate in resonance donation (+M), stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack at these positions. organicchemistrytutor.com

In this compound, the cumulative effect of two deactivating bromine atoms and a deactivating difluoromethoxy group counteracts the strong activation of the amino group. This results in an aromatic ring that is significantly less reactive towards electrophiles than aniline itself, but likely more reactive than benzene (B151609). The high reactivity of unsubstituted aniline often leads to over-reaction, such as polybromination, which is difficult to control. libretexts.orglibretexts.org The presence of deactivating groups on this compound helps to temper this reactivity.

The position of any new electrophilic attack on the this compound ring is determined by the directing effects of the existing substituents. The available positions for substitution are C3 and C5.

Amino Group (-NH₂ at C1): Directs ortho (C2, C6) and para (C4). These positions are already occupied.

Bromo Group (-Br at C2): Directs ortho (C1, C3) and para (C5).

Bromo Group (-Br at C4): Directs ortho (C3, C5) and para (C1).

Difluoromethoxy Group (-OCHF₂ at C6): Directs ortho (C1, C5) and para (C3).

Considering the available C3 and C5 positions, the directing effects can be summarized as follows:

| Position | Directing Influence From | Overall Effect |

| C3 | Ortho to -Br (C2), Ortho to -Br (C4), Para to -OCHF₂ (C6) | Favorable |

| C5 | Para to -Br (C2), Ortho to -Br (C4), Ortho to -OCHF₂ (C6) | Favorable |

Both the C3 and C5 positions are activated by the directing effects of the substituents. However, steric hindrance is a significant factor. The C5 position is flanked by a bromine atom and the difluoromethoxy group, while the C3 position is situated between two bromine atoms. The steric bulk of the -OCHF₂ group is likely greater than that of a bromine atom. Therefore, electrophilic attack at the C5 position may be sterically more hindered than at the C3 position. In practice, electrophilic substitution on such a highly substituted and sterically crowded ring would likely require harsh reaction conditions, and a mixture of products could be expected. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Halogenated Positions

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group. wikipedia.org This is in contrast to the more common electrophilic substitution. The presence of electron-withdrawing groups on the ring is crucial for activating it towards nucleophilic attack. chemistrysteps.comlibretexts.org In this compound, the electron-withdrawing nature of the dibromo and difluoromethoxy groups makes SNAr reactions plausible, particularly at the carbon atoms bearing the bromine leaving groups.

The direct displacement of bromide by a nucleophile via the classical SNAr addition-elimination mechanism is possible but often requires forceful conditions. A more versatile and widely used strategy for functionalizing aryl halides is through palladium-catalyzed cross-coupling reactions. fiveable.me These reactions involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. nih.govlibretexts.org

Common palladium-catalyzed cross-coupling reactions applicable to dibromoanilines include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form C-C bonds. libretexts.org Studies on 2,6-dibromoaniline have shown successful coupling with aryl boronic acids. researchgate.net

Buchwald-Hartwig Amination: Reaction with an amine to form C-N bonds. wikipedia.orglibretexts.org This reaction is a cornerstone for synthesizing complex arylamines from aryl halides. researchgate.net

Heck Reaction: Reaction with an alkene to form a new C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is often critical for the success of the transformation, especially with sterically hindered substrates. organic-chemistry.orgnih.gov

The mechanism of nucleophilic displacement on this compound can follow two main pathways:

Addition-Elimination (SNAr): This mechanism involves a two-step process. First, the nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing substituents are essential for stabilizing this negatively charged intermediate. In the second step, the bromide ion is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com For this mechanism to be effective, strong electron-withdrawing groups should ideally be positioned ortho or para to the leaving group to provide optimal resonance stabilization. libretexts.org

Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for these reactions involves three key steps: fiveable.me

Oxidative Addition: The aryl bromide (Ar-Br) reacts with a coordinatively unsaturated Pd(0) complex to form a Pd(II) species (Ar-Pd-Br). libretexts.org

Transmetalation: The organometallic nucleophile (e.g., R-B(OH)₂ in Suzuki coupling) exchanges its organic group with the bromide on the palladium center, forming a new Pd(II) complex (Ar-Pd-R). This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The following table outlines potential cross-coupling reactions for the functionalization of this compound, based on established methods for similar substrates. researchgate.netresearchgate.net

| Reaction Name | Nucleophile | Typical Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Biaryls, Alkylarenes |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Di- or Triarylamines |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | Aryl Alkynes |

Transformations Involving the Amino Group

The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations. However, its reactivity can be influenced by the steric hindrance imposed by the ortho substituents (-Br and -OCHF₂). nih.govresearchgate.net

A key reaction of primary aromatic amines is diazotization , which involves treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. organic-chemistry.orgyoutube.com These diazonium salts are highly useful synthetic intermediates. The general reaction is:

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

The resulting diazonium salt of this compound can be used in a range of subsequent reactions, known as Sandmeyer or related reactions, to introduce a variety of substituents by replacing the diazonium group. organic-chemistry.org This provides a powerful method for further functionalization, formally acting as a way to remove the amino group. rsc.orgresearchgate.net

Other common transformations of the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group or to reduce its activating influence during other reactions, such as electrophilic substitution. libretexts.org

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The steric crowding around the amino group in this compound may necessitate more forcing reaction conditions or specialized reagents to achieve these transformations efficiently compared to less hindered anilines. rsc.org

The following table summarizes common transformations of the amino group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |

| Acylation | Acetyl Chloride, Pyridine | Amide (-NHCOCH₃) |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide (-NHSO₂Ar) |

| Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

Acylation and Sulfonylation Reactions

The primary amino group of this compound is the principal site of reactivity for acylation and sulfonylation reactions. These reactions are fundamental for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Acylation Reactions:

Acylation of the amino group in this compound can be readily achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base is necessary to neutralize the acidic byproduct (e.g., HCl) and to facilitate the nucleophilic attack of the amine. The reaction proceeds via a nucleophilic acyl substitution mechanism. Despite the electronic deactivation of the aniline ring by the bromo and difluoromethoxy substituents, the nitrogen atom of the amino group remains sufficiently nucleophilic to react with strong electrophiles like acyl chlorides.

Commonly employed bases include triethylamine, pyridine, or aqueous sodium hydroxide (in the case of the Schotten-Baumann reaction). The choice of solvent depends on the specific acylating agent and base used, with dichloromethane (B109758), diethyl ether, and toluene being common options.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | N-(2,4-Dibromo-6-(difluoromethoxy)phenyl)acetamide |

| Benzoyl chloride | Pyridine | Toluene | N-(2,4-Dibromo-6-(difluoromethoxy)phenyl)benzamide |

| Acetic anhydride | Sodium acetate | Acetic acid | N-(2,4-Dibromo-6-(difluoromethoxy)phenyl)acetamide |

Note: The reactions and products listed in this table are based on the general reactivity of substituted anilines and have not been experimentally verified for this compound.

Sulfonylation Reactions:

Similarly, sulfonylation of this compound can be accomplished by reacting it with sulfonyl chlorides in the presence of a base. The resulting sulfonamides are important functional groups in many pharmaceutical compounds. The Hinsberg test, a classical method for distinguishing primary, secondary, and tertiary amines, is based on this reaction.

Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has emerged as a modern and mild method for the synthesis of sulfonylanilines . This approach often utilizes a photoredox catalyst and can proceed under mild conditions, offering an alternative to traditional methods that may require harsher conditions. Recent studies have also demonstrated the use of biomass-derived copper catalysts for the remote C-H sulfonylation of anilines with sodium sulfinates nih.gov. While these methods have been applied to a range of aniline derivatives, their specific application to this compound has not been reported.

Table 2: Potential Sulfonylation Reactions of this compound

| Sulfonylating Agent | Base/Catalyst | Solvent | Product |

| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | N-(2,4-Dibromo-6-(difluoromethoxy)phenyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Triethylamine | Diethyl ether | N-(2,4-Dibromo-6-(difluoromethoxy)phenyl)methanesulfonamide |

| Benzenesulfonyl fluoride | Ir(ppy)3 (photocatalyst) | Acetonitrile | N-(2,4-Dibromo-6-(difluoromethoxy)phenyl)benzenesulfonamide |

Note: The reactions and products in this table are illustrative and based on general sulfonylation methodologies for anilines.

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound allows for its conversion into a diazonium salt, a versatile intermediate in organic synthesis. This process, known as diazotization, involves the reaction of the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C) mdpi.com. The resulting diazonium salt, 2,4-dibromo-6-(difluoromethoxy)benzenediazonium chloride, is generally unstable and is used immediately in subsequent reactions.

Sandmeyer Reaction:

The diazonium group can be replaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst in what is known as the Sandmeyer reaction nuph.edu.ua. This reaction provides a powerful method for introducing a range of functional groups onto the aromatic ring that are not easily accessible through direct substitution. For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would yield the corresponding chloro, bromo, or cyano derivative, respectively.

Azo Coupling:

Diazonium salts are electrophiles and can react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling to form azo compounds mdpi.com. These compounds are often intensely colored and are widely used as dyes. The reaction with 2,4-dibromo-6-(difluoromethoxy)benzenediazonium chloride would require a strongly activated coupling partner due to the electron-withdrawing nature of the substituents on the diazonium salt.

Table 3: Potential Diazotization-Based Reactions of this compound

| Reagent(s) | Reaction Type | Product |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer | 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuBr | Sandmeyer | 1,2,4-Tribromo-6-(difluoromethoxy)benzene |

| 1. NaNO₂, HCl (0-5 °C) 2. Phenol (B47542), NaOH | Azo Coupling | 2-(2,4-Dibromo-6-(difluoromethoxy)phenyl)diazenyl)phenol |

Note: The products listed are hypothetical, based on established diazotization and coupling reactions of substituted anilines.

Amine-Based Derivatization Strategies

Beyond acylation, sulfonylation, and diazotization, the amino group of this compound can undergo a variety of other transformations to generate diverse derivatives.

N-Alkylation:

Direct N-alkylation of anilines can be challenging due to the potential for over-alkylation. However, modern methods, such as visible-light-induced N-alkylation, offer milder and more controlled approaches researchgate.net. For instance, the reaction of anilines with 4-hydroxybutan-2-one in the presence of ammonium (B1175870) bromide under visible light has been reported to yield N-alkylated products without the need for metals, bases, or ligands researchgate.net.

Buchwald-Hartwig Amination:

The bromine atoms on the aromatic ring of this compound offer handles for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines with aryl halides, could potentially be used to further functionalize the molecule nih.gov. For example, reacting this compound with another amine in the presence of a palladium catalyst and a suitable ligand could lead to the formation of diarylamine derivatives. The regioselectivity of this reaction would likely be influenced by the steric and electronic environment of the two bromine atoms.

Reactions Involving the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is a unique substituent that significantly influences the properties and reactivity of the molecule. It is generally considered to be a stable moiety, but its electronic effects can impact the reactivity of adjacent functional groups.

Stability and Potential Transformations of the OCF₂H Moiety

The difluoromethoxy group is known for its high metabolic stability due to the strong C-F bonds mdpi.com. It is generally resistant to cleavage under typical acidic and basic conditions encountered in many organic reactions. However, under harsh conditions, hydrolysis of the OCF₂H group to a formyl group or complete cleavage is possible, though not commonly observed.

While direct transformations of the OCF₂H group are not prevalent, its hydrogen atom can exhibit some reactivity. The C-H bond in the OCF₂H group is polarized, making the hydrogen atom a potential hydrogen bond donor rsc.org. This property can influence the molecule's intermolecular interactions and conformational preferences.

Impact of the Difluoromethoxy Group on Adjacent Functional Group Reactivity

The difluoromethoxy group is a moderately electron-withdrawing substituent, primarily through a strong inductive effect (-I) and a weaker resonance effect (-R) nuph.edu.ua. This electron-withdrawing nature has several consequences for the reactivity of the this compound molecule:

Basicity of the Amino Group: The electron-withdrawing OCF₂H group, along with the two bromine atoms, reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity compared to aniline.

Nucleophilicity of the Amino Group: The reduced electron density on the nitrogen also leads to a decrease in its nucleophilicity. However, as discussed in the acylation and sulfonylation sections, it remains sufficiently reactive towards strong electrophiles.

Reactivity of the Aromatic Ring: The combined electron-withdrawing effects of the two bromine atoms and the difluoromethoxy group significantly deactivate the aromatic ring towards electrophilic aromatic substitution. Any such reaction would be expected to be sluggish and require forcing conditions. The directing effect of the substituents would need to be considered, with the powerful ortho,para-directing amino group likely dominating over the deactivating meta-directing effects of the bromo and difluoromethoxy groups.

Influence on Ortho-Lithiation: The difluoromethoxy group, similar to other fluoroalkoxy groups, can influence directed ortho-lithiation reactions. While the amino group is a strong directing group, the presence of the ortho-difluoromethoxy group could potentially modulate the regioselectivity of metalation reactions.

2,4 Dibromo 6 Difluoromethoxy Aniline As a Versatile Synthon in Complex Molecule Synthesis

Utilization in the Construction of Functionalized Aromatic and Heteroaromatic Systems

The inherent functionalities of 2,4-Dibromo-6-(difluoromethoxy)aniline make it an ideal platform for building more elaborate aromatic and heteroaromatic structures. The amino group and the two carbon-bromine bonds serve as handles for a variety of chemical transformations, allowing for the systematic construction of polysubstituted molecular frameworks.

The aniline (B41778) core of this compound is a primary precursor for a diverse range of polysubstituted aniline derivatives. The amino group can undergo standard transformations such as acylation, sulfonylation, or alkylation to introduce new functionalities. More significantly, the bromine atoms can be substituted through various cross-coupling reactions to append new aryl, alkyl, or vinyl groups, leading to highly decorated aniline structures.

Furthermore, the aniline moiety can be chemically converted to a phenol (B47542). Through a Sandmeyer-type reaction, the primary amine can be transformed into a diazonium salt, which can then be hydrolyzed to yield the corresponding 2,4-dibromo-6-(difluoromethoxy)phenol. This phenol derivative serves as a complementary building block, opening up another avenue for synthesis, particularly for constructing molecules containing a diaryl ether linkage, a common motif in natural products and pharmaceuticals.

Anilines are fundamental building blocks in the synthesis of quinolines, a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds. Several classic named reactions, such as the Skraup, Doebner-von Miller, and Combes syntheses, utilize anilines as the key starting material. nih.goviipseries.org

This compound can serve as the aniline component in these reactions to generate quinoline (B57606) scaffolds bearing the unique difluoromethoxy group and two bromine atoms. For instance, in a Skraup synthesis, reaction with glycerol, sulfuric acid, and an oxidizing agent would theoretically produce a dibromo-(difluoromethoxy)quinoline. iipseries.org Similarly, the Doebner-von Miller reaction with α,β-unsaturated carbonyl compounds provides another route to substituted quinolines. iipseries.org These resulting halogenated quinolines are themselves powerful intermediates, where the bromine atoms can be selectively functionalized in subsequent steps, for example, via Sonogashira coupling. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The two bromine atoms on the aromatic ring of this compound are prime sites for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom bonds, valued for their efficiency and broad functional group tolerance. nih.govwikipedia.orgwikipedia.org

Several key palladium-catalyzed reactions can be employed to functionalize the dibrominated scaffold:

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl bromide with an organoboron reagent (like a boronic acid or ester). libretexts.org It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov By applying this reaction to this compound, various aryl or vinyl substituents can be introduced at the C2 and/or C4 positions. nih.govmdpi.com

Sonogashira Coupling: This reaction creates C-C bonds between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is invaluable for installing alkynyl groups, which are important functional groups in pharmaceuticals, natural products, and materials science. wikipedia.orgnih.gov The reaction can be performed under mild, often room temperature, conditions. nih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with an amine. wikipedia.org It has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope. wikipedia.orgnih.gov This allows for the introduction of a wide variety of primary or secondary amines, amides, or other nitrogen nucleophiles at the bromine-bearing positions, providing access to complex poly-amino aromatic structures. beilstein-journals.orgbeilstein-journals.org

Table 1: Overview of Key Cross-Coupling Reactions for this compound

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Resulting Structure |

| Suzuki-Miyaura | C-C | Organoboron Reagent (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Alkyl/Vinyl Substituted Aniline |

| Sonogashira | C-C (sp²-sp) | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Alkynyl-Substituted Aniline |

| Buchwald-Hartwig | C-N | Amine (R₂NH) | Pd(0) catalyst, Bulky Phosphine Ligand, Base (e.g., NaOt-Bu) | N-Aryl/Alkyl Substituted Aniline |

A key advantage of the 2,4-dibrominated scaffold is the potential for regioselective reactions. The two bromine atoms are in chemically distinct environments. The C2-bromo atom is positioned ortho to both the amino and difluoromethoxy groups, making it more sterically hindered. The C4-bromo atom is para to the amino group and meta to the difluoromethoxy group. This electronic and steric differentiation can be exploited to achieve selective mono-functionalization.

By carefully tuning reaction conditions—such as the choice of palladium catalyst, ligand, base, and temperature—one bromine atom can be reacted preferentially over the other. For instance, the less sterically hindered C4-bromo position might react first under milder conditions in a Suzuki or Sonogashira coupling. researchgate.netresearchgate.net Following a first coupling reaction, a second, different coupling partner can be introduced at the remaining bromine position under more forcing conditions. This stepwise, regioselective approach allows for the synthesis of unsymmetrically substituted products, which would be difficult to achieve otherwise. The ability to perform sequential difunctionalizations on dibrominated scaffolds has been demonstrated as a powerful synthetic strategy. nih.gov

Applications in the Synthesis of Advanced Chemical Building Blocks

The transformations applied to this compound are not merely academic exercises; they are strategic steps toward the creation of advanced chemical building blocks for applied research, particularly in drug discovery and agrochemistry. google.comnih.gov The unique combination of the difluoromethoxy group with a synthetically versatile aromatic core makes it an ideal starting point for generating novel molecular scaffolds. researchgate.net

The products derived from this synthon are considered "advanced" because they possess features desirable for modern chemical biology and materials science:

Structural Complexity: Stepwise functionalization allows for the creation of complex, three-dimensional molecules from a simple, flat starting material.

Fluorine Content: The difluoromethoxy group imparts unique physicochemical properties, such as increased metabolic stability and altered acidity or basicity of nearby functional groups.

Functional Diversity: The ability to introduce a wide range of substituents (aryl, alkynyl, amino, etc.) through cross-coupling allows for the generation of large libraries of related compounds for screening purposes.

These building blocks can be used to synthesize novel heterocyclic systems, conformationally restricted analogues of known bioactive molecules, or new ligands for catalysis. The fungicide Thifluzamide, for example, is based on a related 2,6-dibromo-4-trifluoromethoxyaniline intermediate, highlighting the utility of such scaffolds in agriculture. google.com

Table 2: Transformation of this compound into Advanced Building Blocks

| Reaction Type on Starting Material | Intermediate Class | Potential Final Application |

| Sequential Suzuki/Buchwald-Hartwig | Unsymmetrical Amino-biaryl Systems | Medicinal Chemistry (e.g., Kinase Inhibitors) |

| Sonogashira Coupling | Di-alkynyl Anilines | Organic Materials, Precursors to Polycycles |

| Cyclization (e.g., Quinoline Synthesis) | Functionalized Heterocycles | Agrochemicals, Pharmaceuticals |

| Diazotization followed by Substitution | Polysubstituted Phenols | Polymer Science, Ligand Synthesis |

Intermediates for Specialty Chemicals

The structural motifs present in this compound make it a valuable intermediate in the synthesis of a variety of specialty chemicals, particularly in the agrochemical sector. The presence of bromine atoms at the ortho- and para-positions to the amino group, combined with the electron-withdrawing nature of the difluoromethoxy group, influences the reactivity of the aromatic ring and the nucleophilicity of the aniline nitrogen.

While direct patent literature for this compound is not extensively available, the applications of structurally similar compounds provide strong inferential evidence for its potential use. For instance, the analogous compound, 2,6-Dibromo-4-(trifluoromethoxy)aniline (B42295), is a well-documented key intermediate in the industrial synthesis of the fungicide thifluzamide. google.comgoogle.com This suggests that this compound could serve as a precursor for a new generation of agrochemicals where the difluoromethoxy group is desired to modulate the biological activity, metabolic stability, and lipophilicity of the final product.

The synthesis of such specialty chemicals would likely involve the transformation of the amino group, for example, through acylation or diazotization, followed by substitution reactions. The bromine atoms can also be subjected to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular complexity.

Table 1: Potential Agrochemical Scaffolds from this compound

| Precursor | Potential Reaction | Resulting Scaffold | Potential Application |

|---|---|---|---|

| This compound | Acylation with a substituted acyl chloride | N-(2,4-Dibromo-6-(difluoromethoxy)phenyl)amide | Fungicides, Herbicides |

| This compound | Suzuki coupling with a boronic acid | Substituted (difluoromethoxy)biphenylamine | Insecticides, Nematicides |

Precursors for Molecular Probes and Advanced Materials

The unique electronic properties conferred by the difluoromethoxy group and the heavy bromine atoms make this compound an attractive starting material for the development of molecular probes and advanced materials. The difluoromethoxy group can enhance the metabolic stability and membrane permeability of molecular probes designed for biological imaging or sensing applications.

Furthermore, the presence of two bromine atoms allows for the site-selective introduction of fluorophores or other reporter groups through cross-coupling reactions. This enables the construction of sophisticated molecular probes with tailored photophysical properties. The high atomic number of bromine can also be exploited in the design of materials with specific optical or electronic properties, such as phosphorescent organic light-emitting diodes (OLEDs) or organic semiconductors. While specific examples for this compound are not prevalent, the general utility of polyhalogenated aromatic compounds in materials science is well-established.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. google.comresearchgate.net The aniline functionality of this compound makes it a suitable component for a variety of MCRs, including the Ugi, Passerini, and Mannich reactions.

The incorporation of this synthon into MCRs would lead to the rapid generation of diverse libraries of complex molecules containing the difluoromethoxy-substituted dibromophenyl moiety. The steric hindrance and electronic effects of the bromine and difluoromethoxy substituents would likely influence the stereochemical outcome and reaction efficiency of these transformations.

For example, in an Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to produce a highly functionalized α-acylamino amide. The resulting products could be further diversified by subsequent modifications of the bromine atoms, opening up avenues for the discovery of novel bioactive compounds or functional materials.

Table 2: Potential Multi-Component Reactions with this compound

| MCR Type | Reactants | Product Class |

|---|---|---|

| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amides |

| Passerini Reaction | (as a component of a more complex starting material) | α-Acyloxy Carboxamides |

Theoretical and Computational Studies of 2,4 Dibromo 6 Difluoromethoxy Aniline

Electronic Structure and Aromaticity Analysis

Density Functional Theory (DFT) Calculations for Ground State Geometries

No published studies were identified that performed DFT calculations to determine the ground state geometry of 2,4-Dibromo-6-(difluoromethoxy)aniline. Such a study would typically provide optimized bond lengths, bond angles, and dihedral angles, offering insight into the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

There is no available FMO analysis for this compound. This type of analysis involves calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity, including its susceptibility to electrophilic or nucleophilic attack.

Conformational Analysis and Intramolecular Interactions

Steric and Electronic Effects of Substituents

The interplay of the steric bulk and electronic properties of the bromine, difluoromethoxy, and aniline (B41778) groups undoubtedly dictates the molecule's conformational preferences and reactivity. A detailed computational study would be required to quantify these effects, but this information is not currently available in the scientific literature.

Reaction Mechanism Elucidation via Computational Chemistry

No computational studies on the reaction mechanisms involving this compound have been published. Such research would be valuable for understanding its synthesis and potential transformations by mapping out reaction pathways and transition states.

Transition State Characterization for Key Synthetic Steps

A critical aspect of understanding the synthesis of this compound involves the characterization of transition states for its key formation steps. This analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), would identify the high-energy structures that connect reactants to products. Key parameters that would be determined include the imaginary frequencies corresponding to the reaction coordinate and the precise geometry of the transition state. For instance, in a potential bromination step of a difluoromethoxyaniline precursor, computational chemists would model the approach of the brominating agent and the subsequent C-Br bond formation, pinpointing the exact atomic arrangement at the peak of the energy barrier.

Energy Profiles and Reaction Kinetics Predictions

Building upon transition state analysis, the construction of a complete reaction energy profile is essential. This profile maps the potential energy of the system throughout the reaction, highlighting the relative energies of reactants, intermediates, transition states, and products. From this profile, crucial kinetic parameters such as activation energies can be derived. A lower activation energy would suggest a faster reaction rate. For a multi-step synthesis, these profiles can help in identifying the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Synthetic Step

| Parameter | Predicted Value |

| Activation Energy (Ea) | Data not available |

| Rate Constant (k) at 298 K | Data not available |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available |

QSAR (Quantitative Structure-Activity Relationship) Studies (Theoretical Basis)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a compound like this compound, a QSAR model would be built on a dataset of structurally related aniline derivatives.

Prediction of Reactivity and Selectivity Profiles

Theoretically, a QSAR model for this class of compounds could predict its reactivity in various chemical transformations. By calculating a range of molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and hydrophobic values), a predictive model can be formulated. For instance, the model could forecast the regioselectivity of further electrophilic substitution on the aniline ring or predict its potential as a precursor in coupling reactions.

Table 2: Key Molecular Descriptors for QSAR (Illustrative)

| Descriptor | Definition | Hypothetical Value for this compound |

| LogP | Octanol-water partition coefficient | Data not available |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Data not available |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Data not available |

| Dipole Moment | Measure of molecular polarity | Data not available |

Understanding the Impact of Structural Modifications

A significant advantage of QSAR is its ability to predict the effect of structural changes on the activity of a molecule. By systematically altering the substituents in the model (e.g., changing the difluoromethoxy group to a trifluoromethoxy group or altering the position of the bromine atoms), the model could predict how these modifications would influence the compound's properties. This in silico screening can guide synthetic efforts by prioritizing the synthesis of compounds with potentially enhanced desired characteristics. For example, a QSAR model might suggest that replacing a bromine atom with a chlorine atom could lead to a more favorable reactivity profile for a specific application.

Synthesis and Reactivity of Advanced Derivatives and Analogues

Modification of the Aniline (B41778) Functionality

The reactivity of the primary amine group in 2,4-Dibromo-6-(difluoromethoxy)aniline allows for a wide range of chemical transformations, leading to the creation of diverse derivatives.

The introduction of alkyl or aryl groups onto the nitrogen atom of the aniline can significantly alter the electronic and steric properties of the molecule.

N-Alkylation: The secondary amine in related dibromo-substituted compounds can be N-alkylated. akademisains.gov.my A common method involves refluxing the aniline with an appropriate alkylating agent, such as an alkyl tosylate, in the presence of a weak base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). akademisains.gov.my This approach provides an economical pathway compared to using more expensive alkyl bromides. akademisains.gov.my

N-Arylation: Direct arylation of the nitrogen atom is a key strategy for synthesizing diarylamines. While methods for direct C-arylation of anilines exist, the reaction conditions can be tuned to favor N-arylation. nih.gov For instance, reactions involving benzyne (B1209423) intermediates, generated from aryl halides, can lead to N-arylation products. nih.gov The choice of solvent and base is critical in directing the selectivity between C-arylation and N-arylation. nih.gov For example, using lithium diisopropylamide (LDA) as a base in tetrahydrofuran (B95107) (THF) has been shown to cleanly produce N-arylated products from anilines and chlorobenzene. nih.gov

Imines (Schiff Bases): Anilines readily condense with aldehydes and ketones to form imines. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of a specific imine, 2,4-Dibromo-6-{(E)-[(R)-1-phenyl-ethyl]imino-meth-yl}phenol, from the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and (R)-1-phenylethanamine highlights a similar transformation. nih.gov

Amides: Amide derivatives are commonly synthesized by reacting the aniline with acyl chlorides or carboxylic anhydrides. This acylation reaction is a robust and high-yielding transformation. A relevant example is the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, an amide derivative of a fluorinated aniline. nih.gov This process involves the conversion of a precursor to an N-hydroxyacetamido intermediate, which is then rearranged to the final ortho-trifluoromethoxylated acetanilide (B955) product. nih.gov

Variations in Halogenation Patterns

Altering the number, type, and position of halogen atoms on the aromatic ring provides another avenue for creating structural diversity and modulating reactivity.

The synthesis of monobrominated analogues of difluoromethoxy aniline can be achieved with high regioselectivity. The strong ortho-, para-directing effect of the amine and the ether substituents governs the position of electrophilic attack. Facile, metal-free monobromination methods have been developed for aniline analogues that exhibit high para-selectivity. researchgate.net The reactivity of these monobrominated compounds in further transformations, such as cross-coupling reactions, is of significant interest for building more complex molecules. For example, 2,4-dibromoaniline (B146533), a related compound, is used as a substrate in palladium-catalyzed ortho-selective cross-coupling reactions with Grignard reagents. sigmaaldrich.com

The synthesis of isomers of this compound, such as the 2,6-dibromo-4-(difluoromethoxy)aniline (B3069968) isomer, is well-documented. chemscene.comoakwoodchemical.comscbt.com These isomers often serve as key intermediates in the synthesis of agrochemicals and pharmaceuticals.

One common synthetic route to the related compound 2,6-dibromo-4-trifluoromethoxyaniline starts from 4-(trifluoromethoxy)aniline (B150132), which undergoes dibromination. google.comgoogle.com Various brominating systems have been explored to optimize yield and purity, as detailed in the table below. A particularly efficient method uses sodium bromide and hydrogen peroxide with an ammonium (B1175870) molybdate (B1676688) catalyst, which avoids the use of corrosive elemental bromine and is more suitable for industrial production. google.com

| Brominating Reagent System | Solvent | Catalyst | Yield | Purity |

|---|---|---|---|---|

| NaBr / H₂O₂ | Methylene Dichloride / Water | Ammonium Molybdate | 95.0% | 99.6% |

| Bromine (Br₂) | Methylene Dichloride / Water | None | 82.0% | 90.0% |

| HBr / H₂O₂ | Methylene Dichloride / Water | None | 77.0% | 90.0% |

Furthermore, mixed dihalo-aniline isomers, such as 2,4-dibromo-6-chloroaniline, have also been synthesized, demonstrating the possibility of incorporating different halogens onto the aniline ring. nih.gov

Alternative Fluorinated Ether Substituents

Replacing the difluoromethoxy (-OCHF₂) group with other fluorinated ether substituents, such as the trifluoromethoxy (-OCF₃) or chlorodifluoromethoxy (-OCF₂Cl) groups, is a key strategy for modulating the lipophilicity and electronic properties of the molecule. Molecules containing the trifluoromethoxy group often exhibit desirable pharmacological properties. nih.gov

The synthesis of anilines bearing these alternative groups has been successfully achieved.

Trifluoromethoxy (-OCF₃) Analogues : The synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) is a prominent example. google.comgoogle.comcalpaclab.comavantorsciences.com General protocols for the introduction of the trifluoromethoxy group onto anilines have been developed, sometimes using reagents like Togni reagent II. nih.gov

Chlorodifluoromethoxy (-OCF₂Cl) Analogues : A patented method describes the synthesis of 4-(a-chloro-difluoro-methoxy)aniline from trichloromethoxybenzene. The process involves selective fluorination, followed by nitration and subsequent reduction of the nitro group to the aniline. google.com

These synthetic methodologies provide access to a broad spectrum of aniline derivatives with diverse fluorinated ether substituents, which are valuable building blocks for new pharmaceuticals and agrochemicals. nih.gov

Trifluoromethoxy Analogues: Synthesis and Comparative Reactivity

The direct trifluoromethoxy analogue of the subject compound is 2,4-dibromo-6-(trifluoromethoxy)aniline (B2852762). However, detailed synthetic procedures in the scientific literature are more readily available for its isomer, 2,6-dibromo-4-(trifluoromethoxy)aniline , which serves as a crucial intermediate in the production of the fungicide thifluzamide. google.com The synthesis of this isomer provides a model for the types of reactions that would be necessary to produce other substituted trifluoromethoxyanilines.

The primary synthetic route to 2,6-dibromo-4-(trifluoromethoxy)aniline involves the direct bromination of 4-(trifluoromethoxy)aniline. Various brominating systems have been developed to achieve high yields and purity. These methods are designed to be robust and suitable for industrial-scale production. google.comgoogle.com

Common synthetic methods include:

Bromine in Acetic Acid : A traditional method involves dissolving 4-(trifluoromethoxy)aniline in a solvent like acetic acid and adding bromine. This method has been reported to produce yields around 89%. google.com

Hydrogen Bromide and Hydrogen Peroxide : This system uses HBr as the bromine source and H2O2 as an oxidant. The reaction is typically carried out in a biphasic system of dichloromethane (B109758) and water. google.com

Sodium Bromide and Hydrogen Peroxide with a Catalyst : To avoid the use of highly corrosive elemental bromine or HBr, methods using sodium bromide (NaBr) or potassium bromide (KBr) as the bromine source have been developed. These reactions are often catalyzed by ammonium molybdate in the presence of hydrogen peroxide, offering a more environmentally friendly and less corrosive alternative with high yields (up to 99.2%) and purity (up to 99.6%). google.comchemicalbook.com

Water-Phase Synthesis : An aqueous-phase method uses a small amount of bromine with hydrogen peroxide. The hydrogen peroxide oxidizes the byproduct HBr back into a brominating agent, making the process more atom-economical. This method can achieve yields of 97.5-99.1%. google.com

| Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 4-(Trifluoromethoxy)aniline | Br₂ | Acetic Acid | 89% | Not Specified | google.com |

| 4-(Trifluoromethoxy)aniline | HBr, H₂O₂ | Dichloromethane/Water | 77% | 90% | google.com |

| 4-(Trifluoromethoxy)aniline | NaBr, H₂O₂, Ammonium Molybdate | Dichloromethane/Water | 95.0% | 99.6% | google.com |

| 4-(Trifluoromethoxy)aniline | Br₂, H₂O₂ | Water | 97.5-99.1% | 98.4-99.4% | google.com |

Comparative Reactivity: Difluoromethoxy vs. Trifluoromethoxy Analogues

The reactivity of aniline derivatives in electrophilic aromatic substitution is heavily influenced by the electronic nature of the substituents. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The bromine atoms are deactivating but also ortho-, para-directing. The fluoroalkoxy group's influence is more nuanced.

Electronic Effects : The trifluoromethoxy group (-OCF₃) is more strongly electron-withdrawing than the difluoromethoxy group (-OCHF₂) due to the greater inductive effect of the three fluorine atoms compared to two. Consequently, the nitrogen atom's lone pair of electrons in a trifluoromethoxy-substituted aniline is less available to participate in the aromatic system. This makes the trifluoromethoxy analogue less reactive towards electrophilic substitution than its difluoromethoxy counterpart.

Directing Effects : In the hypothetical synthesis of 2,4-dibromo-6-(trifluoromethoxy)aniline from 2-(trifluoromethoxy)aniline, the initial bromination would likely be directed to the para position (position 4) by the strongly activating amino group. The second bromination would then occur at an ortho position. The presence of the bulky trifluoromethoxy group at position 2 would sterically hinder substitution at position 6, making the synthesis of the 2,6-dibromo isomer more challenging than the 2,4-dibromo isomer.

Other Fluoroalkoxy Derivatives

The incorporation of various fluoroalkoxy groups into organic molecules is a significant strategy in medicinal and agricultural chemistry. conicet.gov.ar While specific examples of other fluoroalkoxy derivatives of 2,4-dibromoaniline are not prominent in the surveyed literature, general synthetic methods for introducing these moieties can be applied.

The synthesis of anilines bearing other fluoroalkoxy groups, such as a tetrafluoroethoxy or a difluorochloroethoxy group, would typically start with the corresponding fluoroalkoxy-substituted benzene (B151609). This precursor would then undergo nitration followed by reduction to yield the fluoroalkoxylated aniline, which could then be brominated.

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of both trifluoromethoxylated and difluoromethoxylated compounds, allowing for the formation of C-O and O-CF₃/OCHF₂ bonds under mild conditions. conicet.gov.ar These modern techniques could potentially be adapted to create novel fluoroalkoxy aniline derivatives.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards green chemistry is a pivotal driver for innovation. For 2,4-Dibromo-6-(difluoromethoxy)aniline, this translates to developing synthetic pathways that are not only efficient but also environmentally benign.

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of polysubstituted anilines often requires precise control to achieve the desired regioselectivity. Future research will likely focus on the development of novel catalysts that can facilitate the selective bromination and difluoromethoxylation of aniline (B41778) precursors with high efficiency. For instance, the use of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) as catalyst supports could offer highly ordered environments for catalytic reactions, potentially leading to improved yields and selectivity. chemicalbook.com

In a similar vein, research into greener bromination methods for analogous compounds, such as 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295), has highlighted the use of recyclable aqueous phase methods. google.com These approaches, which can utilize hydrogen peroxide as an oxidant to generate bromine in situ from hydrogen bromide, significantly reduce waste and avoid the use of harsh brominating agents. google.com The development of catalysts, such as ammonium (B1175870) molybdate (B1676688), has been shown to be effective in such systems. nih.gov Adapting these principles to the synthesis of this compound could lead to more sustainable manufacturing processes.

Furthermore, biocatalysis presents a promising frontier. The use of enzymes, such as nitroreductases, for the reduction of nitroaromatic precursors to anilines offers a highly selective and environmentally friendly alternative to traditional metal-catalyzed hydrogenations. nih.govresearchgate.netacs.org Research into enzymes that can tolerate the specific functionalities of the precursors to this compound could pave the way for entirely bio-based synthetic routes.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved process control. researchgate.net For the synthesis of this compound, adopting flow chemistry could lead to higher yields and purity.

The continuous flow synthesis of anilines has been successfully demonstrated using various catalytic systems, including supported copper nanoparticles for transfer hydrogenation of nitroarenes. nih.govacs.org These systems are efficient and avoid the need for high-pressure hydrogen gas, making the process safer and more scalable. nih.govacs.org A modular flow design has also been developed for the meta-selective arylation of anilines, showcasing the potential for complex functionalizations in a continuous manner. noelresearchgroup.com

Moreover, flow chemistry can be integrated with other green technologies. For example, a continuous chemoenzymatic synthesis of anilines using an immobilized nitroreductase in a packed-bed reactor has been developed. nih.govresearchgate.netacs.org This approach combines the benefits of biocatalysis with the efficiency of flow processing, offering a highly sustainable manufacturing platform. nih.govresearchgate.netacs.org The application of such integrated systems to the synthesis of this compound could represent a significant leap forward in its production.

Exploration of Novel Reactivity Patterns

Beyond improving its synthesis, future research will undoubtedly focus on exploring the novel reactivity of this compound to create new molecular architectures.

Photoredox and Electrochemical Transformations

Photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govresearchgate.netnih.gov For this compound, photoredox-catalyzed reactions could unlock new avenues for derivatization. For example, the difluoromethoxy group itself can be a target for functionalization. Visible light photoredox catalysis has been used for the difluoromethoxylation of arenes, and similar principles could be applied to modify the existing difluoromethoxy group or introduce it onto other molecules using this compound as a building block. nih.gov

Electrochemical synthesis offers another green and efficient alternative for chemical transformations. researchgate.net The electrochemical synthesis of N-bromoamino acids has been demonstrated, suggesting that electrochemical methods could be developed for the bromination steps in the synthesis of this compound. researchgate.net Furthermore, electrochemical methods can be used to generate reactive intermediates for a variety of transformations, potentially enabling novel functionalizations of the aniline ring or the difluoromethoxy group.

C-H Activation Methodologies

Direct C-H activation is a highly atom-economical strategy for the functionalization of organic molecules. nih.govresearchgate.net For this compound, the remaining C-H bonds on the aromatic ring are prime targets for functionalization. Palladium-catalyzed C-H activation has been successfully used for the ortho-carbonylation and ortho-arylation of aniline derivatives. nih.govacs.org These methods could be adapted to introduce new functional groups at the vacant position of the aniline ring, further expanding its chemical diversity.

Moreover, directing group strategies can be employed to achieve site-selective C-H functionalization at positions that are typically difficult to access. While the amino group in anilines is a strong ortho- and para-director in electrophilic aromatic substitution, metal-catalyzed C-H activation can enable functionalization at other positions. nih.govallen.inrsc.org Research into ligands that can control the regioselectivity of C-H activation on the this compound scaffold will be a key area of exploration.

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic techniques will play a central role in these investigations.